molecular formula C14H13NO2 B14767912 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one

Cat. No.: B14767912
M. Wt: 227.26 g/mol
InChI Key: BNBRSEQAFKUVEQ-UHFFFAOYSA-N
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Description

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one (CAS 2829118-46-7) is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This chemical features a 2-pyridone core, a versatile scaffold in medicinal and organic chemistry. The 2-pyridone structure is a privileged framework in drug discovery due to its presence in compounds with a multitude of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . While specific biological data for this compound is not available in the searched literature, derivatives of the 2-pyridone scaffold are synthetically versatile intermediates for constructing more complex heterocyclic systems, such as bicyclic and polycyclic structures, which are valuable in pharmaceutical research . This product is intended for use in research and development laboratories as a building block or chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 2829118-46-7 • Molecular Formula: C14H13NO2 • Molecular Weight: 227.26 g/mol • SMILES: O=C1C=CC(C(C)=O)=CN1C2=CC=CC(C)=C2 • MDL Number: MFCD29089918

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-acetyl-1-(3-methylphenyl)pyridin-2-one

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)15-9-12(11(2)16)6-7-14(15)17/h3-9H,1-2H3

InChI Key

BNBRSEQAFKUVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=CC2=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one typically involves the reaction of m-tolyl derivatives with pyridinone precursors under specific conditions. Common synthetic routes may include:

    Aldol Condensation: Combining m-tolyl ketones with pyridinone derivatives in the presence of a base.

    Friedel-Crafts Acylation: Using acetyl chloride and a Lewis acid catalyst to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Continuous Flow Synthesis: Utilizing continuous reactors to maintain consistent reaction conditions.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the acetyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one depends on its specific application:

    Biological Activity: May interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridin-2(1H)-one derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Key structural analogs of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-Acetyl-1-methylpyridin-2(1H)-one 1-Methyl, 5-acetyl C₈H₉NO₂ 151.16 Smaller alkyl group at position 1; reduced steric hindrance
5-Acetyl-1-(3-fluorophenyl)pyridin-2(1H)-one 1-(3-Fluorophenyl), 5-acetyl C₁₃H₁₀FNO₂ 231.23 Electron-withdrawing fluorine at meta position; increased polarity
3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one 3-(3-Acetylphenyl), 5-phenylamino C₁₉H₁₆N₂O₂ 304.34 Acetyl at position 3; amino group at position 5; distinct electronic profile
5-(1-Acetylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one 5-Pyrrolidinyl-acetyl, 3-methyl C₁₂H₁₆N₂O₂ 220.27 Cyclic amine substitution; altered solubility and bioavailability

Key Observations :

  • Electronic Effects : The m-tolyl group in the target compound provides electron-donating character compared to the electron-withdrawing 3-fluorophenyl group in its fluorinated analog . This difference may influence binding affinity in biological targets, such as enzymes requiring π-π interactions.
  • Positional Isomerism : Substitution at position 3 (e.g., 3-acetylphenyl in ) versus position 5 alters the compound’s dipole moment and hydrogen-bonding capacity, impacting interactions with biological targets.

Q & A

Q. How can multicomponent synthesis be optimized for constructing pyridin-2(1H)-one derivatives like 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one?

Multicomponent reactions (MCRs) offer a streamlined approach for synthesizing pyridin-2(1H)-one scaffolds. A typical protocol involves combining salicylaldehydes, C-H acids (e.g., malononitrile), and carbonyl derivatives under "one-pot" conditions to form fused heterocyclic systems . For 5-acetyl derivatives, introducing acetyl groups via post-synthetic modifications (e.g., Friedel-Crafts acylation) can enhance structural diversity. Reaction optimization should focus on solvent selection (polar aprotic solvents like DMF), temperature (80–120°C), and catalyst screening (e.g., piperidine for enamine formation) to improve yields and regioselectivity.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry of substituents (e.g., acetyl vs. tolyl group placement). For example, downfield shifts in carbonyl carbons (~170–180 ppm) and aromatic proton coupling patterns can distinguish between tautomeric forms.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect impurities from incomplete reactions.
  • X-ray crystallography : Definitive determination of solid-state structure, particularly for resolving tautomerism or stereochemical uncertainties .

Advanced Research Questions

Q. How can structural modifications of pyridin-2(1H)-one derivatives address P-glycoprotein (P-gp)-mediated efflux and poor metabolic stability?

P-gp efflux and metabolic instability are common challenges in drug development. Strategies include:

  • Polar surface area (tPSA) reduction : Replace polar substituents (e.g., cyano groups) with less polar moieties (e.g., trifluoromethyl) to lower tPSA values below 80 Å2^2, reducing P-gp recognition .
  • Biaryl scaffold optimization : Introduce aryl groups (e.g., N-phenyl) to maintain target affinity while minimizing efflux ratios (e.g., reducing from 25.0 to 0.8 in compound 1q vs. 1o) .
  • In vitro assays : Use Caco-2 permeability models and liver microsomal stability tests to prioritize compounds with balanced solubility and metabolic resistance.

Q. What computational methods guide the design of rigidized pyridin-2(1H)-one scaffolds for enhancing target binding?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict how rigidization affects binding to targets like survivin. For example:

  • Scaffold rigidization : Fusing pyridin-2(1H)-one with a tricyclic structure (e.g., linking position 5 to a phenyl substituent) reduces conformational flexibility, improving binding entropy .
  • Docking studies : Validate interactions with key residues (e.g., hydrogen bonding with Thr34 in survivin) and compare binding modes of flexible vs. rigid analogs .

Q. How do tautomeric equilibria of pyridin-2(1H)-one derivatives influence biological activity, and how can they be experimentally controlled?

The keto-enol tautomerism of pyridin-2(1H)-one derivatives affects hydrogen-bonding capacity and target engagement. To stabilize specific tautomers:

  • Solvent effects : Use non-polar solvents (e.g., chloroform) to favor the keto form or polar solvents (e.g., DMSO) for enol dominance.
  • pH adjustment : Maintain pH < 6 to protonate the enolate and stabilize the keto tautomer, as observed in enzyme inhibition assays .
  • Substituent effects : Electron-withdrawing groups (e.g., acetyl) at position 5 shift equilibrium toward the keto form, enhancing binding to targets like DPP-4 .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported IC50_{50}50​ values for pyridin-2(1H)-one derivatives across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt consistent buffer systems (e.g., 50 mM HEPES, pH 7.5) and ATP concentrations (e.g., 10 µM for kinase assays).
  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition) to confirm functional effects .

Methodological Recommendations

Q. What in silico tools are recommended for predicting ADMET properties of this compound analogs?

  • SwissADME : Estimates tPSA, LogP, and P-gp substrate likelihood.
  • ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) and cytochrome P450 inhibition.
  • GLIDE (Schrödinger) : Docking simulations to prioritize analogs with favorable pharmacokinetic profiles .

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